In-Depth NMR Characterization of (2S)-2-amino-4-phenylbutan-1-ol: Chemical Shifts and Spin Dynamics
In-Depth NMR Characterization of (2S)-2-amino-4-phenylbutan-1-ol: Chemical Shifts and Spin Dynamics
Executive Summary
(2S)-2-amino-4-phenylbutan-1-ol, commonly known as L-homophenylalaninol, is a highly versatile chiral building block utilized extensively in asymmetric synthesis and medicinal chemistry. It is a primary precursor for the synthesis of chiral pyridine bis(oxazoline) (PyBOX) ligands used in nickel-catalyzed asymmetric cross-couplings 1, and serves as a critical intermediate in the development of small-molecule fusion inhibitors targeting the Lassa virus envelope glycoprotein 2. Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is essential for verifying structural integrity and enantiomeric purity prior to downstream functionalization. This technical guide elucidates the mechanistic causality behind its specific 1 H and 13 C NMR chemical shifts and provides a self-validating protocol for high-resolution data acquisition.
Structural Dynamics and Magnetic Non-Equivalence
The aliphatic backbone of L-homophenylalaninol consists of a four-carbon chain terminating in a hydroxyl group, with a primary amine at the C2 position and a phenyl ring at C4. The presence of the stable (S)-configured stereocenter at C2 fundamentally alters the magnetic environment of the entire aliphatic chain.
Because the molecule lacks an internal plane of symmetry, the geminal protons on the C1, C3, and C4 methylenes are diastereotopic . They exist in magnetically distinct environments and exhibit differing chemical shifts. This non-equivalence results in complex second-order effects and distinct geminal coupling ( 2JHH ), transforming expected simple triplets or doublets into complex multiplets and doublets of doublets (dd).
Structural connectivity and 1H-1H spin coupling network of (2S)-2-amino-4-phenylbutan-1-ol.
1 H NMR Chemical Shifts and Splitting Analysis
The 1 H NMR spectrum (acquired at 500 MHz in CDCl 3 ) demonstrates the profound impact of the heteroatoms and the aromatic ring on the local electronic environment 1.
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C1 Hydroxymethyl Protons: Heavily deshielded by the adjacent electronegative oxygen, appearing at 3.63 ppm and 3.31 ppm. The rigid conformation induced by the chiral center locks their dihedral angles relative to the C2 methine proton, resulting in distinct vicinal coupling constants ( 3J=4.0 Hz and 7.5 Hz).
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C2 Methine Proton: Appears as a multiplet at 2.82–2.86 ppm, deshielded by the primary amine via the inductive alpha-effect.
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C4 Benzylic Protons: Resonating at 2.61–2.76 ppm, these are deshielded by the magnetic anisotropy of the adjacent phenyl ring.
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Exchangeable Protons: The OH and NH 2 protons coalesce into a broad singlet at 1.92 ppm due to rapid intermolecular proton exchange in the solvent.
Table 1: 1 H NMR Quantitative Data (500 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| C1-H a | 3.63 | dd | 1H | 10.5, 4.0 | Hydroxymethyl proton (diastereotopic) |
| C1-H b | 3.31 | dd | 1H | 10.5, 7.5 | Hydroxymethyl proton (diastereotopic) |
| C2-H | 2.82 – 2.86 | m | 1H | - | Chiral methine proton |
| C4-H a | 2.70 – 2.76 | m | 1H | - | Benzylic proton (diastereotopic) |
| C4-H b | 2.61 – 2.66 | m | 1H | - | Benzylic proton (diastereotopic) |
| OH, NH 2 | 1.92 | br s | 3H | - | Exchangeable heteroatom protons |
| C3-H a | 1.71 – 1.77 | m | 1H | - | Homobenzylic proton (diastereotopic) |
| C3-H b | 1.54 – 1.60 | m | 1H | - | Homobenzylic proton (diastereotopic) |
| Ph-H (o) | 7.26 – 7.30 | m | 2H | - | Aromatic ortho protons |
| Ph-H (m, p) | 7.18 – 7.21 | m | 3H | - | Aromatic meta/para protons |
13 C NMR Chemical Shifts and Electronic Environment
The 13 C NMR spectrum (acquired at 125 MHz in CDCl 3 ) provides an unambiguous map of the carbon skeleton 3. The C1 carbon is the most deshielded aliphatic nucleus (66.4 ppm) due to the strong electronegativity of the covalently bound oxygen. The C3 (35.9 ppm) and C4 (32.5 ppm) carbons reflect typical homobenzylic and benzylic shifts, respectively. The slight deshielding of C3 relative to C4 is directly attributed to the beta-effect originating from the C2 amine.
Table 2: 13 C NMR Quantitative Data (125 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C1 | 66.4 | CH 2 | Hydroxymethyl carbon |
| C2 | 52.4 | CH | Chiral methine carbon |
| C3 | 35.9 | CH 2 | Homobenzylic methylene |
| C4 | 32.5 | CH 2 | Benzylic methylene |
| Ph (C-p) | 126.1 | CH | Aromatic para carbon |
| Ph (C-m) | 128.4 | CH | Aromatic meta carbon |
| Ph (C-o) | 128.6 | CH | Aromatic ortho carbon |
| Ph (C-ipso) | 141.9 | C | Aromatic ipso carbon |
Self-Validating Experimental Protocol for NMR Acquisition
To achieve the resolution necessary to distinguish the diastereotopic multiplets and accurately calculate J -couplings, the following rigorous protocol must be employed. This workflow is designed as a self-validating system; failure to meet the internal quality control metrics (e.g., line width thresholds) indicates a flawed sample preparation or instrument calibration.
Standardized workflow for high-resolution NMR acquisition of chiral amino alcohols.
Step-by-Step Methodology
Step 1: Sample Preparation Dissolve 15–20 mg of highly pure (>98% ee) (2S)-2-amino-4-phenylbutan-1-ol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Mechanistic Causality: CDCl 3 is mandated over protic solvents (e.g., Methanol-d 4 ) because protic solvents will undergo rapid deuterium exchange with the NH 2 and OH protons, completely obscuring the 1.92 ppm signal and eliminating any potential coupling interactions with the heteroatom protons.
Step 2: Probe Tuning and Shimming Insert the NMR tube into a 500 MHz (or higher) spectrometer. Perform precise tuning and matching for the 1 H and 13 C channels. Optimize the Z-shims using the 2 H lock signal of CDCl 3 .
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Self-Validation Check: The shimming process is only considered successful when the TMS reference peak exhibits a line width at half-height (FWHM) of < 0.5 Hz. This sharp resolution is non-negotiable for accurately measuring the fine 4.0 Hz and 7.5 Hz 3J couplings of the C1 protons.
Step 3: 1D 1 H Acquisition Set the spectral width to 12 ppm to capture the full aromatic and aliphatic range. Acquire 16 transients using a 30° flip angle and a relaxation delay (D1) of 2 seconds.
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Mechanistic Causality: A 2-second D1 ensures >99% longitudinal relaxation ( T1 ) recovery for the small molecule protons, guaranteeing accurate integration values which are critical for confirming the 5H aromatic vs. 3H heteroatom ratios.
Step 4: 1D 13 C Acquisition Set the spectral width to 250 ppm. Acquire 512 transients using a power-gated broadband proton decoupling sequence (e.g., WALTZ-16). Use a D1 of 3 seconds.
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Mechanistic Causality: The extended D1 of 3 seconds is required to allow sufficient relaxation of the quaternary ipso-carbon (C-ipso at 141.9 ppm), which lacks the efficient dipole-dipole relaxation mechanisms available to protonated carbons.
Step 5: Data Processing Apply a 0.3 Hz exponential line broadening (LB) function for 1 H and a 1.0 Hz LB for 13 C prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections.
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Self-Validation Check: Proper phase correction is validated when all peaks exhibit perfectly symmetric Lorentzian line shapes, ensuring that the baseline does not dip below zero on either side of the multiplets.
References
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)
- Source: National Institutes of Health (NIH)
- Source: Organic Syntheses (orgsyn.org)
Sources
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Fusion Inhibitors Bind the pH-Sensing Stable Signal Peptide-GP2 Subunit Interface of the Lassa Virus Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
